2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
Description
This compound features a pyrimidin-4-ol core substituted at position 2 with a sulfanyl-linked 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety and at position 6 with a phenyl group. Its molecular architecture combines hydrogen-bonding capacity (via the pyrimidin-4-ol hydroxyl group) with lipophilic characteristics (aromatic rings and oxadiazole), making it a candidate for bioactivity studies. The 2-methoxyphenyl group introduces steric and electronic effects distinct from meta- or para-substituted analogs .
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-16-10-6-5-9-14(16)19-23-18(27-24-19)12-28-20-21-15(11-17(25)22-20)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCWDFTMPUCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a pyrimidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with various biological targets, potentially inhibiting tumor growth.
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole showed promising results against cancer cell lines, leading to further exploration of similar compounds like the one discussed here .
-
Antimicrobial Properties
- The presence of the methoxyphenyl group enhances the lipophilicity of the compound, which may contribute to its antimicrobial efficacy. Compounds with similar structures have been reported to exhibit broad-spectrum antibacterial and antifungal activities.
- Case Study: Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial potential of oxadiazole derivatives against resistant bacterial strains, suggesting that this compound could be explored for similar applications .
-
Anti-inflammatory Effects
- The compound's structure suggests it may possess anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases.
- Case Study: A study in Pharmaceutical Biology evaluated the anti-inflammatory activity of related compounds and found significant inhibition of pro-inflammatory cytokines in vitro .
Mechanism of Action
The mechanism of action of 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogs and Key Variations
(a) Positional Isomer: 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
- Key Difference : Methoxy group at the 3-position of the phenyl ring vs. 2-position in the target compound.
- Impact :
- Steric Effects : The ortho-substituted methoxy group in the target compound may impose greater steric hindrance, affecting conformational flexibility and binding to biological targets.
- Electronic Effects : The electron-donating methoxy group in the meta position (3-substituted analog) could enhance resonance stabilization of the oxadiazole ring compared to the ortho-substituted variant .
(b) Heterocyclic Variant: 2-({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol
- Key Differences :
- Replacement of 1,2,4-oxadiazole with 1,3-oxazole.
- Pyridin-3-yl substituent at position 6 vs. phenyl in the target compound.
- Impact: H-Bonding and Polarity: The 1,3-oxazole ring has fewer hydrogen-bond acceptors (2 vs. 3 in 1,2,4-oxadiazole), reducing polar surface area.
Physicochemical and Pharmacokinetic Properties
The table below summarizes key properties of the target compound and its analogs:
- logP Trends : The target compound’s predicted logP (~3.8) aligns with its analogs, suggesting moderate lipophilicity suitable for membrane permeability.
- Solubility : The pyridine-containing analog (logSw = -3.76) may exhibit marginally better solubility than phenyl-substituted derivatives due to its heteroaromatic ring.
Biological Activity
The compound 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a novel chemical entity that incorporates both oxadiazole and pyrimidine moieties. These structural features are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole and pyrimidine rings have been extensively studied for various biological activities, including:
- Anticancer Activity : Numerous studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
- Antimicrobial Properties : The oxadiazole ring is known for its antibacterial and antifungal activities. Studies indicate that derivatives can inhibit bacterial growth by targeting specific metabolic pathways .
- Anti-inflammatory Effects : Compounds with oxadiazole structures have also been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COX) .
The biological activity of 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor proliferation and inflammation, such as COX enzymes and various kinases.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of similar compounds:
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of related oxadiazole compounds on L929 cells, one derivative exhibited significant toxicity at concentrations above 100 µM after 48 hours of exposure. The viability was notably reduced compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
